molecular formula C8H6BrN3O2 B8371019 6-Amino-7-bromo-1,4-dihydro-2,3-quinoxalinedione

6-Amino-7-bromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8371019
M. Wt: 256.06 g/mol
InChI Key: SZAFQKIOGNABKS-UHFFFAOYSA-N
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Description

6-Amino-7-bromo-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-amino-7-bromo-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H6BrN3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,10H2,(H,11,13)(H,12,14)

InChI Key

SZAFQKIOGNABKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 6-nitro-7-bromo-1,4-dihydro-2,3-quinoxalinedione (87 mg, 0.30 mMol) in ethanol (3 mL) and DMSO (0.5 mL) was added SnCl2.2H2O (343 mg, 1.50 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 1 h to form a clear solution which was refluxed for another 1 h. It was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (2×1 mL) to give 50 mg (67%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 21 mg of pure as bright yellow needles, mp: >300° C. (dec. from 315° C.), changed color from 300° C. NMR (1H, DMSO-d6): d 5.257 (s, 2H); 6.558 (s, 1H); 7.087 (s, 11t); 11.599 (s, 1H); 11.792 (s, 1H). HRMS: calcd for C8H6N3O2Br (M+) m/z: 254.9642; found 254.9630. Potency relative to DCK: 7.1%.
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 6-nitro-7-bromo-1,4-dihydro-2,3-quinoxalinedione (87 mg, 0.30 mMol) in ethanol (3 mL) and DMSO (0.5 mL) was added SnCl2 ·2H2O (343 mg, 1.50 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring for 1 h to form a clear solution which was refluxed for another 1 h. It was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (2×1 mL) to give 50 mg (67%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 21 mg of pure as bright yellow needles, mp:>300° C. (dec. from 315° C.), changed color from 300° C. NMR (1H, DMSO-d6): d 5.257 (s, 2H); 6.558 (s, 1H); 7.087 (s, 1H); 11.599 (s, 1H); 11.792 (s, 1H). HRMS: calcd for C8H6N3O2Br (M+) m/z: 254.9642; found 254.9630. Potency relative to DCK: 7.1%.
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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